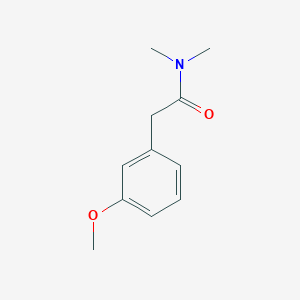

2-(3-Methoxyphenyl)-N,N-dimethylacetamide

概要

説明

2-(3-Methoxyphenyl)-N,N-dimethylacetamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide typically involves the reaction of 3-methoxybenzoyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Methoxybenzoyl chloride+N,N-dimethylacetamideBasethis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反応の分析

Types of Reactions

2-(3-Methoxyphenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(3-Hydroxyphenyl)-N,N-dimethylacetamide.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: 2-(3-Hydroxyphenyl)-N,N-dimethylacetamide

Reduction: 2-(3-Methoxyphenyl)-N,N-dimethylamine

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Solvent in Organic Chemistry

2-(3-Methoxyphenyl)-N,N-dimethylacetamide serves as a solvent in organic synthesis, particularly for reactions involving polar substrates. Its high boiling point and miscibility with water make it suitable for various organic reactions, including:

- Polymer Synthesis : Used as a solvent for synthesizing polyacrylonitrile and other polymers.

- Reactions with Strong Bases : Acts as a stable medium for reactions involving strong bases due to its resistance to hydrolysis.

Pharmaceutical Applications

The compound is increasingly recognized for its role in pharmaceutical formulations:

- Drug Solubilization : It is used as an excipient to enhance the solubility of poorly soluble drugs. For example, it has been employed in formulations of anticancer drugs like busulfan and teniposide, improving their bioavailability.

- Carrier in Drug Delivery Systems : Investigations have shown that 2-(3-Methoxyphenyl)-N,N-dimethylacetamide can facilitate the delivery of active pharmaceutical ingredients through various routes, including intravenous administration.

Agrochemical Production

The compound also finds application in the agrochemical sector:

- Intermediate in Pesticide Synthesis : It is utilized as an intermediate in the synthesis of various agrochemicals, contributing to the development of effective pest control agents.

Coatings and Adhesives

In the coatings industry, this compound is employed due to its properties as a high-boiling polar solvent:

- Polymeric Coatings : It aids in the formulation of coatings based on polyamides and polyurethanes, enhancing adhesion and durability.

- Adhesive Formulations : Used in adhesives that require strong bonding under varying environmental conditions.

Textile Industry

The compound plays a significant role in textile manufacturing:

- Solvent for Fiber Production : It is used to dissolve cellulose derivatives and other fibers during processing, enabling the production of synthetic textiles.

Case Study 1: Drug Formulation Research

A study published by Cendana et al. (2017) highlighted the use of this compound as a carrier in intravenous formulations for children undergoing treatment with busulfan. The study demonstrated that plasma concentrations of DMAc ranged from 110 to 198 μg/mL after administration, indicating its effectiveness as a solubilizing agent for intravenous drug delivery.

Case Study 2: Polymer Synthesis Efficiency

作用機序

The mechanism of action of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the acetamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of target proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

- 2-(3-Hydroxyphenyl)-N,N-dimethylacetamide

- 2-(3-Methoxyphenyl)-N,N-diethylacetamide

- 2-(4-Methoxyphenyl)-N,N-dimethylacetamide

Uniqueness

2-(3-Methoxyphenyl)-N,N-dimethylacetamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the N,N-dimethylacetamide moiety also imparts distinct physicochemical properties, making it a valuable compound for various applications.

生物活性

2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a compound characterized by its unique chemical structure, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, toxicological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H15NO2

- Molecular Weight : 193.24 g/mol

- InChI Key : InChI=1S/C11H15NO2/c1-12(2)11(13)8-9-5-4-6-10(7-9)14-3/h4-7H,8H2,1-3H3

The compound features a methoxy group attached to a phenyl ring and an N,N-dimethylacetamide moiety, which contributes to its solubility and reactivity.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. A study demonstrated that derivatives of dimethylacetamide showed varying degrees of antioxidant effects, suggesting potential applications in oxidative stress-related conditions .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. This compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in chronic inflammatory diseases. The anti-inflammatory activity was assessed using cell cultures exposed to inflammatory stimuli, indicating a dose-dependent response .

Occupational Exposure and Hepatotoxicity

A significant body of literature has focused on the toxicological effects related to N,N-dimethylacetamide (DMAc), particularly concerning occupational exposure. A case study reported severe acute toxic hepatitis in workers exposed to DMAc in a polyimide film factory. Symptoms included jaundice and elevated liver enzymes, highlighting the hepatotoxic potential of DMAc derivatives .

| Study | Findings |

|---|---|

| Malley et al. (1995) | Chronic inhalation exposure in mice showed no significant tumor incidence but noted non-neoplastic lesions in the liver. |

| Perbellini et al. (2003) | Urinary concentrations of N-methylacetamide (NMA) correlated with workplace air concentrations of DMAc, indicating high dermal absorption rates. |

| Jung et al. (2007) | Documented cases of acute hepatitis linked to DMAc exposure in industrial settings. |

Case Studies

- Acute Toxic Hepatitis : A 42-year-old male worker developed acute hepatitis after six months of exposure to DMAc without prior liver issues. Laboratory tests revealed markedly elevated ALT levels, confirming liver injury associated with occupational exposure .

- Urinary Biomarkers : In a study involving 223 workers exposed to low concentrations of DMAc, urinary levels of NMA were used as biomarkers for monitoring exposure. High levels were detected in workers engaged in tasks that involved direct contact with the solvent .

特性

IUPAC Name |

2-(3-methoxyphenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)11(13)8-9-5-4-6-10(7-9)14-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTUKDQUEKGUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495656 | |

| Record name | 2-(3-Methoxyphenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90526-08-2 | |

| Record name | 2-(3-Methoxyphenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。